3-(3,3-Difluorocyclobutyl)propanal
Description
3-(3,3-Difluorocyclobutyl)propanal is a fluorinated aldehyde featuring a cyclobutane ring substituted with two fluorine atoms at the 3-position and a propanal chain. This compound is of interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by the difluorocyclobutyl group. The fluorine atoms enhance electronegativity and metabolic stability, while the strained cyclobutane ring influences conformational rigidity .
Properties
Molecular Formula |
C7H10F2O |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)propanal |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-6(5-7)2-1-3-10/h3,6H,1-2,4-5H2 |
InChI Key |
XZLAWGADMVVBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CCC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,3-Difluorocyclobutyl)propanal typically involves the reaction of cyclobutane derivatives with fluorinating agents under controlled conditions. One common method involves the use of difluorocarbene precursors to introduce the difluoro group into the cyclobutane ring, followed by the addition of a propanal group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(3,3-Difluorocyclobutyl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The difluorocyclobutyl group can undergo substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)propanal involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes and receptors, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function . These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3,3-Difluorocyclobutyl)-2-methylpropanal
- Structure : Differs by a methyl group at the second carbon of the propanal chain.
- Molecular Formula : C₉H₁₄F₂O (vs. C₇H₁₀F₂O for the parent compound).
- Its higher molecular weight (172.2 g/mol vs. 148.15 g/mol estimated for the parent) may elevate boiling points .
3-[4-(Trifluoromethyl)phenyl]propanal
- Structure : Replaces the cyclobutyl group with a 4-(trifluoromethyl)phenyl ring.
- Molecular Formula : C₁₀H₉F₃O.
- Impact :
- The aromatic ring enhances conjugation, stabilizing the aldehyde via resonance.
- The trifluoromethyl group is a stronger electron-withdrawing group than difluorocyclobutyl, increasing electrophilicity at the aldehyde. This compound is used in synthesizing Cinacalcet HCl, highlighting its pharmaceutical relevance .
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate
- Structure: An ester derivative with an amino group on the second carbon.
- Molecular Formula: C₉H₁₅F₂NO₂.
- Impact: The amino and ester groups shift reactivity toward peptide coupling or hydrolysis. The difluorocyclobutyl group may enhance bioavailability compared to non-fluorinated analogs .
Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
- Structure : Contains a ketone and ester group.
- Molecular Formula : C₈H₁₀F₂O₃.
- Impact: The ketone increases polarity, affecting solubility. The electron-withdrawing fluorine atoms may stabilize the keto-enol tautomer equilibrium .
Physical Properties
Reactivity and Stability
- The difluorocyclobutyl group in the parent compound introduces steric constraints and electron-withdrawing effects, slowing aldehyde oxidation compared to non-fluorinated analogs.
- Aromatic analogs exhibit greater thermal stability due to resonance but may face metabolic degradation in vivo .
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